Cas no 1002557-03-0 (2-Chloro-4-(methylsulfanyl)benzonitrile)

2-Chloro-4-(methylsulfanyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-4-(methylthio)benzonitrile
- 2-chloro-4-(methylsulfanyl)benzonitrile
- NE19921
- 2-Chloro-4-(methylsulfanyl)benzonitrile
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- Inchi: 1S/C8H6ClNS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
- InChI Key: GYENKVXDBQJXND-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C=CC(=C1)SC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Topological Polar Surface Area: 49.1
2-Chloro-4-(methylsulfanyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-124714-0.25g |
2-chloro-4-(methylsulfanyl)benzonitrile |
1002557-03-0 | 95% | 0.25g |
$183.0 | 2023-07-08 | |
Enamine | EN300-124714-0.5g |
2-chloro-4-(methylsulfanyl)benzonitrile |
1002557-03-0 | 95% | 0.5g |
$342.0 | 2023-07-08 | |
TRC | C371518-50mg |
2-Chloro-4-(methylsulfanyl)benzonitrile |
1002557-03-0 | 50mg |
$ 135.00 | 2022-04-01 | ||
Enamine | EN300-124714-1000mg |
2-chloro-4-(methylsulfanyl)benzonitrile |
1002557-03-0 | 95.0% | 1000mg |
$457.0 | 2023-10-02 | |
A2B Chem LLC | AV51364-50mg |
2-chloro-4-(methylsulfanyl)benzonitrile |
1002557-03-0 | 95% | 50mg |
$126.00 | 2024-04-20 | |
Aaron | AR01A4UO-250mg |
2-chloro-4-(methylsulfanyl)benzonitrile |
1002557-03-0 | 95% | 250mg |
$262.00 | 2025-02-09 | |
Aaron | AR01A4UO-500mg |
2-chloro-4-(methylsulfanyl)benzonitrile |
1002557-03-0 | 95% | 500mg |
$465.00 | 2025-02-09 | |
A2B Chem LLC | AV51364-250mg |
2-chloro-4-(methylsulfanyl)benzonitrile |
1002557-03-0 | 95% | 250mg |
$228.00 | 2024-04-20 | |
A2B Chem LLC | AV51364-1g |
2-chloro-4-(methylsulfanyl)benzonitrile |
1002557-03-0 | 95% | 1g |
$517.00 | 2024-04-20 | |
1PlusChem | 1P01A4MC-50mg |
2-chloro-4-(methylsulfanyl)benzonitrile |
1002557-03-0 | 95% | 50mg |
$125.00 | 2025-03-04 |
2-Chloro-4-(methylsulfanyl)benzonitrile Related Literature
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
Additional information on 2-Chloro-4-(methylsulfanyl)benzonitrile
Introduction to 2-Chloro-4-(methylsulfanyl)benzonitrile (CAS No. 1002557-03-0)
2-Chloro-4-(methylsulfanyl)benzonitrile (CAS No. 1002557-03-0) is a versatile organic compound that has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique molecular structure, which includes a chloro substituent, a methylsulfanyl group, and a cyano group attached to a benzene ring. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical formula of 2-Chloro-4-(methylsulfanyl)benzonitrile is C9H7ClNS, and its molecular weight is approximately 194.67 g/mol. The compound is typically synthesized through a series of well-established chemical reactions, including the reaction of 4-methylthiophenylacetonitrile with chlorine gas or other chlorinating agents. The resulting product can be purified using standard techniques such as recrystallization or column chromatography.
In the pharmaceutical industry, 2-Chloro-4-(methylsulfanyl)benzonitrile has been explored as a key intermediate in the synthesis of various drugs. For instance, it has been used in the development of compounds with anti-inflammatory and anti-cancer properties. Recent studies have shown that derivatives of this compound exhibit potent inhibitory effects on specific enzymes involved in inflammatory pathways, making them promising candidates for the treatment of chronic inflammatory diseases.
In the field of agrochemicals, 2-Chloro-4-(methylsulfanyl)benzonitrile has been investigated for its potential as a herbicide or fungicide. Its unique combination of functional groups provides it with the ability to disrupt essential biological processes in plants and fungi, thereby offering effective control over unwanted growth. Researchers have reported that certain derivatives of this compound show high selectivity and low toxicity to non-target organisms, making them environmentally friendly alternatives to traditional agrochemicals.
The material science applications of 2-Chloro-4-(methylsulfanyl)benzonitrile are also noteworthy. The compound can be used as a building block in the synthesis of advanced materials with unique properties such as high thermal stability and mechanical strength. For example, it has been incorporated into polymer chains to enhance their performance in high-temperature environments or under mechanical stress. This makes it particularly useful in industries such as aerospace and automotive manufacturing.
In terms of safety and handling, 2-Chloro-4-(methylsulfanyl)benzonitrile should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or acids. Proper personal protective equipment (PPE) should be worn when handling this compound to prevent skin contact or inhalation. While it is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols to ensure safe handling and disposal.
The environmental impact of 2-Chloro-4-(methylsulfanyl)benzonitrile is another important consideration. Studies have shown that this compound has low bioaccumulation potential and is rapidly degraded in the environment through natural processes such as microbial metabolism and photolysis. This makes it an attractive option for applications where environmental sustainability is a key concern.
In conclusion, 2-Chloro-4-(methylsulfanyl)benzonitrile (CAS No. 1002557-03-0) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique molecular structure and chemical properties make it an important intermediate in the synthesis of more complex molecules with valuable biological and physical characteristics. Ongoing research continues to uncover new uses for this compound, further highlighting its significance in modern chemistry and related fields.
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